molecular formula C18H15N7O7S B5149689 N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide

Cat. No.: B5149689
M. Wt: 473.4 g/mol
InChI Key: RRYCQMQHEMQSHP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and benzoxadiazole intermediates, followed by their coupling through sulfonamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization, chromatography, and distillation to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of various oxidized products.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or marker in biochemical assays.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or pathways critical for microbial or cancer cell survival. The molecular targets could include enzymes involved in DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzoxadiazole derivatives. Examples include:

  • Sulfamethoxazole
  • Sulfadiazine
  • Benzoxadiazole-based fluorescent probes

Uniqueness

The uniqueness of N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide lies in its specific structural features, such as the combination of pyrimidine, benzoxadiazole, and sulfonamide moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O7S/c1-30-15-9-14(20-18(21-15)31-2)24-33(28,29)11-5-3-10(4-6-11)19-13-8-7-12-16(23-32-22-12)17(13)25(26)27/h3-9,19H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYCQMQHEMQSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C4=NON=C4C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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